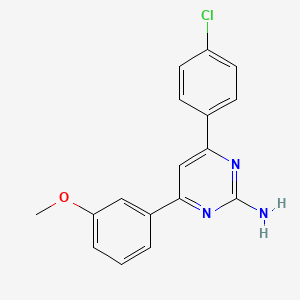
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic compound that has been studied in both scientific research and laboratory experiments. It is a derivative of pyrimidin-2-amine, a heterocyclic amine, and is composed of two aromatic rings connected by a bromine atom. The compound has been used in various applications, such as in the synthesis of other compounds, as a catalyst for organic reactions, and as a drug candidate for various diseases.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been shown to be a useful catalyst for organic reactions, such as the Suzuki–Miyaura cross-coupling reaction. In addition, it has been used as a ligand for transition metal complexes, which can be used for various applications, such as catalysis, sensing, and imaging. It has also been studied for its potential uses in the synthesis of other compounds, such as peptides, nucleosides, and heterocycles.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as a catalyst for organic reactions, such as the Suzuki–Miyaura cross-coupling reaction. It is also believed to act as a ligand for transition metal complexes, which can then be used for various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are not fully understood. However, it has been shown to be non-toxic in animal models, suggesting that it may be safe for use in humans. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments include its high yields, low cost, and non-toxicity. It is also relatively easy to synthesize and can be used as a catalyst for organic reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in acidic or basic solutions, and it can be difficult to isolate and purify the desired compound.
Direcciones Futuras
The potential future directions for 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine include further research into its mechanism of action, its potential applications in drug synthesis, and its potential therapeutic effects. In addition, further research into its biochemical and physiological effects may lead to new uses for the compound in the laboratory. Finally, further research into its stability in different conditions may lead to new and improved synthesis methods.
Métodos De Síntesis
The synthesis of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be accomplished through a variety of methods. One method involves the reaction of 3-bromophenylboronic acid and 3-methoxyphenylboronic acid in the presence of an aqueous solution of potassium carbonate and an organic solvent, such as dimethyl sulfoxide (DMSO). This reaction produces the desired compound in high yields. Another method involves the reaction of an amine and the corresponding bromoarene in the presence of a palladium catalyst. This method has been found to produce the desired compound in high yields.
Propiedades
IUPAC Name |
4-(3-bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNOQYXYXKUISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)



